molecular formula C7H8N2O4 B13602295 1-(5-Nitropyridin-2-yl)ethane-1,2-diol

1-(5-Nitropyridin-2-yl)ethane-1,2-diol

Cat. No.: B13602295
M. Wt: 184.15 g/mol
InChI Key: YWMAFFGQYLPFOG-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)ethane-1,2-diol is a nitro-substituted diol featuring a pyridine ring system. The nitro group at the 5-position of the pyridine ring likely enhances electron-withdrawing effects, influencing reactivity, stability, and biological interactions compared to other substituents (e.g., amino, methoxy, or halogens) .

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)ethane-1,2-diol

InChI

InChI=1S/C7H8N2O4/c10-4-7(11)6-2-1-5(3-8-6)9(12)13/h1-3,7,10-11H,4H2

InChI Key

YWMAFFGQYLPFOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitropyridin-2-yl)ethane-1,2-diol typically involves the nitration of pyridine derivatives followed by the introduction of the ethane-1,2-diol group. One common method involves the reaction of 5-nitropyridin-2-yl derivatives with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 1-(5-Nitropyridin-2-yl)ethane-1,2-diol may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitropyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Nitropyridin-2-yl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

Ethane-1,2-diol derivatives exhibit diverse properties based on their substituents:

Compound Name Substituent Molecular Weight (g/mol) Key Features Reference ID
1-(4-Aminophenyl)ethane-1,2-diol 4-Aminophenyl 153.18 Polar, basic amine group; potential for hydrogen bonding
1-(3-Methoxyphenyl)ethane-1,2-diol 3-Methoxyphenyl 168.19 Electron-donating methoxy group; increased lipophilicity vs. nitro
1-(4-Hydroxyphenyl)ethane-1,2-diol 4-Hydroxyphenyl 154.16 (calc.) Phenolic hydroxyl group; acidic, prone to oxidation
1-(Pyridin-4-yl)ethane-1,2-diol Pyridin-4-yl 139.14 (base compound) Aromatic heterocycle; potential for coordination chemistry
Target Compound 5-Nitropyridin-2-yl ~196.15 (calc.) Strong electron-withdrawing nitro group; possible redox activity -

Key Observations:

  • Hydrogen Bonding: Amino and hydroxy substituents (e.g., 4-aminophenyl or 4-hydroxyphenyl derivatives) enhance hydrogen-bonding capacity, which may improve crystallinity or biological target interactions .

Spectral and Analytical Data Comparison

NMR and MS Profiles:

  • 1-(4-Aminophenyl)ethane-1,2-diol (16): $^1$H NMR (D$_2$O): δ 7.2–6.7 (aromatic H), 4.8–4.5 (diol H). HRMS: m/z 153.18 [M+H]$^+$ .
  • 1-(3-Methoxyphenyl)ethane-1,2-diol (15): $^1$H NMR (CDCl$3$): δ 7.4–6.8 (aromatic H), 3.8 (OCH$3$), 4.6–4.3 (diol H). UHPLC-ESI-MS: m/z 168.19 [M+H]$^+$ .
  • Target Compound (Predicted): Expected $^1$H NMR signals for pyridine protons (δ 8.5–9.0) and diol protons (δ 4.5–5.0). Nitro group may cause deshielding of adjacent protons.

Stability Considerations: Nitroaromatic compounds are generally stable under acidic/basic conditions but may degrade under strong oxidative or reductive stress. For example, vilanterol degradation studies () showed cleavage of ethane-1,2-diol moieties under oxidative conditions, suggesting similar vulnerabilities for the target compound .

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